prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 35429-19-7
VCID: VC20866535
InChI: InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
SMILES: CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-]
Molecular Formula: C12H23ClN2O3
Molecular Weight: 278.77 g/mol

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

CAS No.: 35429-19-7

Cat. No.: VC20866535

Molecular Formula: C12H23ClN2O3

Molecular Weight: 278.77 g/mol

* For research use only. Not for human or veterinary use.

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride - 35429-19-7

Specification

CAS No. 35429-19-7
Molecular Formula C12H23ClN2O3
Molecular Weight 278.77 g/mol
IUPAC Name prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Standard InChI InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
Standard InChI Key QWMYWGHYRCRBFI-UHFFFAOYSA-M
SMILES CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-]
Canonical SMILES CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator